![molecular formula C13H13NO4S B1351224 2-[(1-Ethyl-2,5-dioxopyrrolidin-3-YL)thio]benzoic acid CAS No. 350030-47-6](/img/structure/B1351224.png)
2-[(1-Ethyl-2,5-dioxopyrrolidin-3-YL)thio]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-[(1-Ethyl-2,5-dioxopyrrolidin-3-YL)thio]benzoic acid” is a chemical compound . It is part of the heterocyclic building blocks and pyrrolidines categories . It is used in organic synthesis .
Synthesis Analysis
The synthesis of “2-[(1-Ethyl-2,5-dioxopyrrolidin-3-YL)thio]benzoic acid” is not explicitly mentioned in the search results. However, it is likely to involve the reaction of 2,5-dioxopyrrolidin-3-yl with ethylthiobenzoic acid .
Molecular Structure Analysis
The molecular structure of “2-[(1-Ethyl-2,5-dioxopyrrolidin-3-YL)thio]benzoic acid” is not explicitly provided in the search results. However, the molecular formula is C13H13NO4S .
Chemical Reactions Analysis
The specific chemical reactions involving “2-[(1-Ethyl-2,5-dioxopyrrolidin-3-YL)thio]benzoic acid” are not detailed in the search results .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[(1-Ethyl-2,5-dioxopyrrolidin-3-YL)thio]benzoic acid” are not fully detailed in the search results. It is known to be a solid .
Scientific Research Applications
Synthetic Methodologies
A novel procedure for synthesizing derivatives similar to the requested compound, focusing on improving yield and purity, has been reported. For instance, Barker, Brimble, and McLeod (2003) presented a convenient synthesis method for related compounds, yielding cleaner material with higher overall efficiency compared to previous methods (Barker, Brimble, & McLeod, 2003).
Biological Activities
Research into the biological activities of these compounds has shown significant potential. Gangjee et al. (2007) synthesized classical and nonclassical antifolates from derivatives, revealing their potent inhibitory effect on dihydrofolate reductase (DHFR) and potential as antitumor agents (Gangjee et al., 2007). Moreover, Kamiński et al. (2015) developed new hybrid anticonvulsants derived from N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide and related compounds, demonstrating broad-spectrum antiepileptic activity (Kamiński et al., 2015).
Material Science and Photophysical Properties
In the field of material science, Sivakumar et al. (2011) explored lanthanide-based coordination polymers assembled from derivatives of 3,5-dihydroxy benzoates. Their research uncovered the synthesis, crystal structures, and photophysical properties of these materials, highlighting their potential in light harvesting and luminescence applications (Sivakumar, Reddy, Cowley, & Butorac, 2011).
Antimicrobial and Antiviral Activities
The antimicrobial and antiviral potential of related compounds has also been a significant area of research. For example, Sodha et al. (2003) reported on the microwave-assisted synthesis and antimicrobial activity of new thiazolidinones, revealing improved reaction rates and yields through microwave irradiation (Sodha et al., 2003). Additionally, Yu et al. (2016) investigated the antiviral activity of SA-2 against influenza A virus, showcasing its efficacy in vitro and in vivo, particularly against oseltamivir-resistant strains (Yu et al., 2016).
Safety and Hazards
The safety and hazards of “2-[(1-Ethyl-2,5-dioxopyrrolidin-3-YL)thio]benzoic acid” are not fully detailed in the search results. However, general safety precautions include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and keeping away from heat/sparks/open flames/hot surfaces .
properties
IUPAC Name |
2-(1-ethyl-2,5-dioxopyrrolidin-3-yl)sulfanylbenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4S/c1-2-14-11(15)7-10(12(14)16)19-9-6-4-3-5-8(9)13(17)18/h3-6,10H,2,7H2,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDPIPPDYPKSJQA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC(C1=O)SC2=CC=CC=C2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50387818 |
Source
|
Record name | 2-[(1-Ethyl-2,5-dioxopyrrolidin-3-yl)sulfanyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50387818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1-Ethyl-2,5-dioxopyrrolidin-3-YL)thio]benzoic acid | |
CAS RN |
350030-47-6 |
Source
|
Record name | 2-[(1-Ethyl-2,5-dioxopyrrolidin-3-yl)sulfanyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50387818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.